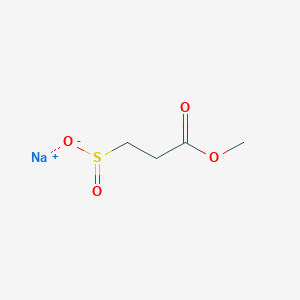

Sodium 3-methoxy-3-oxopropane-1-sulfinate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;3-methoxy-3-oxopropane-1-sulfinate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O4S.Na/c1-8-4(5)2-3-9(6)7;/h2-3H2,1H3,(H,6,7);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICFALDKKMHFLT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCS(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40635411 | |

| Record name | Sodium 3-methoxy-3-oxopropane-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90030-48-1 | |

| Record name | Sodium 3-methoxy-3-oxopropane-1-sulfinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40635411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-Methyl 3-Sulfinopropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate

Abstract

Sodium 3-methoxy-3-oxopropane-1-sulfinate, also known by its IUPAC name Sodium 1-methoxy-1-oxopropane-3-sulfinate and CAS Number 14039-13-3, is a specialized organosulfur reagent. While not a household name, this compound serves as a valuable building block in modern organic synthesis and has found niche applications in materials science. Its structure features a sodium sulfinate group, which acts as a potent nucleophile, and a methyl ester moiety, offering a site for further chemical modification. This guide provides an in-depth analysis of its chemical properties, synthesis, key applications, and detailed experimental protocols for its use, tailored for researchers and professionals in chemical and pharmaceutical development.

Introduction and Significance

Organosulfur compounds, particularly sulfones, are prevalent scaffolds in a vast array of pharmaceuticals and agrochemicals due to their metabolic stability and ability to engage in strong hydrogen bonding interactions. The introduction of the sulfonyl group (–SO₂–) into a molecule can significantly alter its pharmacokinetic and pharmacodynamic properties. This compound serves as a key C3 building block for installing a –CH₂CH₂C(=O)OCH₃ unit attached to a sulfur atom, which is then typically oxidized to the sulfone.

The utility of this reagent stems from the nucleophilicity of the sulfinate anion. Sulfinates are versatile intermediates, capable of undergoing S-alkylation, S-acylation, and addition to electrophilic double bonds. The presence of the methyl ester in this compound provides a synthetic handle that can be hydrolyzed, reduced, or converted to an amide, allowing for diverse downstream molecular elaboration. This dual functionality makes it a strategic choice in multi-step synthetic campaigns aimed at producing complex target molecules.

Chemical Properties and Characterization

The compound is typically supplied as a stable, white to off-white solid powder. Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 14039-13-3 | |

| Molecular Formula | C₄H₇NaO₄S | |

| Molecular Weight | 174.15 g/mol | |

| Physical State | Solid Powder | |

| Solubility | Soluble in water | |

| Synonyms | Methyl 3-(sodiosulfino)propanoate, Sodium 1-methoxy-1-oxopropane-3-sulfinate |

Structural Representation

The structure consists of a propane backbone with a sodium sulfinate at position 1 and a methyl ester at position 3.

Caption: Chemical Structure of this compound.

Synthesis and Manufacturing

The most common and industrially viable synthesis of this compound involves the nucleophilic addition of sodium bisulfite to methyl acrylate. This is a variation of the sulfonylation reaction, leveraging readily available and inexpensive starting materials.

Synthetic Pathway

Caption: Synthesis via addition of sodium bisulfite to methyl acrylate.

Mechanism and Experimental Rationale

-

Nucleophilic Attack: The reaction is initiated by the Michael addition of the bisulfite anion (HSO₃⁻) to the electron-deficient β-carbon of methyl acrylate. Methyl acrylate is an excellent Michael acceptor due to the electron-withdrawing nature of the adjacent methyl ester group.

-

Solvent Choice: The reaction is typically performed in a mixed solvent system, such as water and isopropanol. Water is necessary to dissolve the sodium bisulfite, while the isopropanol helps to solubilize the methyl acrylate, creating a homogenous reaction environment that facilitates the interaction between reactants.

-

Temperature Control: The reaction is exothermic. Control of the temperature is crucial to prevent polymerization of the methyl acrylate and to minimize side reactions. The addition of reactants is often done portion-wise or via a dropping funnel to maintain a stable temperature.

-

Isolation: Upon completion, the product often precipitates from the reaction mixture, especially upon cooling. It can then be isolated by filtration, washed with a solvent like isopropanol to remove unreacted starting material, and dried. This straightforward isolation procedure is a key advantage of this synthetic method.

Applications in Research and Synthesis

The primary utility of this compound is as a nucleophilic reagent for the formation of carbon-sulfur bonds.

Synthesis of Sulfones

A cornerstone application is its reaction with alkyl halides to form sulfones, which are of high interest in medicinal chemistry. The process involves two key steps:

-

S-Alkylation: The sulfinate anion displaces a leaving group (e.g., Br, I, OTs) on an alkyl substrate (R-X) to form an intermediate sulfone.

-

Oxidation (Implicit): The product of the initial reaction is technically a thioether derivative. However, in many synthetic contexts, the sulfinate itself is used to create what will ultimately become a sulfone after an oxidation step (e.g., with m-CPBA or hydrogen peroxide). For clarity, this guide refers to the overall transformation.

Caption: General workflow for the synthesis of functionalized sulfones.

Additive in Battery Electrolytes

Recent research has explored the use of sulfinate salts as electrolyte additives in rechargeable batteries. While specific data on this compound is emerging, related compounds are known to improve the performance of lithium-ion batteries. They function by forming a stable solid electrolyte interphase (SEI) on the surface of the anode.

Causality: The sulfinate group can be reductively decomposed during the initial charging cycles. This controlled decomposition forms a thin, ionically conductive, but electronically insulating film on the electrode. This SEI layer prevents further decomposition of the bulk electrolyte in subsequent cycles, leading to:

-

Increased Coulombic Efficiency: Less charge is lost to side reactions.

-

Improved Cycle Life: The battery can be charged and discharged more times before significant capacity fade.

-

Enhanced Safety: A stable SEI can suppress the formation of lithium dendrites, which can cause short circuits.

Experimental Protocol: Michael Addition for Sulfone Synthesis

This protocol describes a representative procedure for the reaction of this compound with an α,β-unsaturated ketone (e.g., chalcone) to form a β-sulfonyl ketone.

Trustworthiness: This protocol includes steps for reaction monitoring, workup, purification, and characterization, ensuring a self-validating workflow.

Step 1: Reagent Preparation

-

In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve chalcone (1.0 eq) in 30 mL of ethanol.

-

In a separate beaker, dissolve this compound (1.2 eq) in 15 mL of deionized water.

Step 2: Reaction Setup and Execution

-

Place the flask containing the chalcone solution in an ice bath and stir for 5 minutes.

-

Add the aqueous solution of the sulfinate dropwise to the stirred ethanolic solution over 15 minutes.

-

Rationale: Dropwise addition and cooling are employed to manage the exothermicity of the Michael addition, preventing potential side reactions. The mixed ethanol/water solvent system ensures both the non-polar chalcone and the ionic sulfinate remain in solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

Step 3: Reaction Monitoring

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexanes:ethyl acetate eluent. Spot the reaction mixture against a spot of the starting chalcone.

-

The reaction is complete when the chalcone spot has been completely consumed (typically 4-6 hours).

Step 4: Workup and Isolation

-

Once the reaction is complete, reduce the solvent volume by approximately half using a rotary evaporator.

-

Add 50 mL of deionized water to the concentrated mixture. The product will often precipitate as a white solid. If it oils out, add 50 mL of ethyl acetate and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Rationale: The workup is designed to remove the inorganic sodium salts and any remaining water-soluble components, isolating the organic product.

Step 5: Purification and Characterization

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water).

-

Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The expected ¹H NMR spectrum would show characteristic peaks for the aromatic protons of the chalcone backbone, along with new aliphatic signals corresponding to the added propanoate chain.

Safety and Handling

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Inhalation: Avoid inhaling dust. Handle in a well-ventilated area or in a fume hood.

-

Contact: May cause skin and eye irritation. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a versatile and valuable reagent in organic synthesis, primarily serving as a robust nucleophile for constructing C-S bonds. Its utility is highlighted in the synthesis of sulfones, a critical functional group in medicinal chemistry. Furthermore, its potential application as an electrolyte additive in battery technology showcases its relevance in materials science. The straightforward synthesis from inexpensive precursors and its stable, easy-to-handle nature ensure its continued use in both academic research and industrial process development.

References

- Google Patents.US4029693A - Method for the preparation of beta-sulfinopropionic acid esters.

- Google Patents.

Sodium 3-methoxy-3-oxopropane-1-sulfinate CAS 90030-48-1 properties.

An In-depth Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate (CAS 90030-48-1): Properties, Synthesis, and Applications in Modern Organic Chemistry

Introduction

This compound, registered under CAS number 90030-48-1 and often referred to by the acronym SMOPS, is a specialized sulfinic acid salt that has emerged as a highly versatile and valuable reagent in the field of organic synthesis.[1] Its unique bifunctional structure, containing both a nucleophilic sulfinate group and a modifiable ester moiety, provides a gateway to a diverse range of sulfur-containing molecules. This guide, intended for researchers, chemists, and professionals in drug development, offers a comprehensive exploration of SMOPS, from its fundamental physicochemical properties and synthesis to its core reactivity and advanced applications, particularly in the construction of complex molecular architectures relevant to medicinal chemistry.

Physicochemical and Structural Properties

The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. SMOPS is typically supplied as a white to off-white crystalline powder that is soluble in water.[1] Its stability under standard laboratory conditions, coupled with its defined reactivity, makes it a reliable component in various synthetic protocols.

A detailed summary of its properties is presented below for quick reference.

| Property | Value | Reference(s) |

| CAS Number | 90030-48-1 | [1][2][3][4] |

| IUPAC Name | sodium;3-methoxy-3-oxopropane-1-sulfinate | [1] |

| Synonyms | Sodium 1-Methyl 3-Sulfinopropionate, SMOPS | [5][6] |

| Molecular Formula | C₄H₇NaO₄S | [1][2][5] |

| Molecular Weight | 174.15 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder/solid | [1][5][6] |

| Melting Point | 199-216 °C (with decomposition) | [2][6][7] |

| Solubility | Soluble in water | [1] |

| Storage Conditions | Room temperature, under an inert atmosphere | [3][6] |

The structural arrangement of SMOPS is key to its reactivity. The sulfinate anion is a soft nucleophile, predisposing it to react efficiently with soft electrophiles, such as alkyl and aryl halides, particularly in the presence of a suitable transition metal catalyst.

Caption: Chemical structure of this compound.

Synthesis and Manufacturing

The accessibility of SMOPS is crucial for its widespread adoption. Several synthetic routes have been established, allowing for its preparation from readily available starting materials. The choice of method often depends on the desired scale, purity, and available laboratory infrastructure.

Common Synthetic Pathways:

-

Direct Sulfonation : This approach involves the direct reaction of a suitable precursor like 3-methoxy-3-oxopropane with sulfur dioxide or its derivatives. This method is straightforward but requires careful control of reaction conditions to avoid over-oxidation.[1]

-

Oxidative Methods : A more controlled strategy involves the selective oxidation of a corresponding sulfide or thioether. This allows for precise formation of the sulfinate functional group.[1] For instance, the oxidation of methyl 3-(methylthio)propionate can yield the desired product.

-

Copper-Catalyzed Reactions : Modern synthetic chemistry has introduced copper-catalyzed methods that can facilitate the synthesis of sulfinates under milder conditions, enhancing the accessibility and efficiency of the process.[1]

Caption: Generalized workflow for the synthesis of SMOPS via oxidation.

Core Reactivity and Mechanistic Insights

The synthetic utility of SMOPS stems from three primary modes of reactivity: its function as a sulfur nucleophile, its ability to generate sulfonyl radicals, and its potential for further derivatization.

-

Nucleophilic C-S Bond Formation : The sulfinate moiety is an excellent nucleophile for forming carbon-sulfur bonds, a critical transformation for synthesizing sulfones. This reaction is often catalyzed by transition metals like copper or palladium, which facilitate the coupling of SMOPS with aryl, heteroaryl, or benzyl halides.[1][6][7][8]

-

Sulfonyl Radical Generation : Under specific conditions, often involving a single-electron transfer (SET) process, SMOPS can serve as a precursor to sulfonyl radicals.[4] These highly reactive intermediates can then participate in a variety of radical reactions, including cyclizations and additions to unsaturated systems, enabling the construction of complex molecular scaffolds under mild conditions.[4]

-

Oxidation and Condensation : The sulfinate can be readily oxidized to the more stable sulfonic acid or sulfonyl chloride.[1] Additionally, it can undergo condensation reactions with amines or alcohols to produce sulfonamides and sulfonic esters, respectively, further expanding its synthetic versatility.[1]

Caption: Core reaction pathways of this compound.

Key Applications in Synthetic Chemistry

The unique reactivity profile of SMOPS makes it a powerful tool for addressing contemporary challenges in organic synthesis, particularly in the development of pharmaceutically relevant molecules.

Application 1: Asymmetric Synthesis of Chiral Sulfones

The synthesis of enantiomerically pure sulfones is of great interest in medicinal chemistry, as the stereochemistry of the sulfur center can profoundly impact biological activity. SMOPS has proven to be a highly effective S-nucleophile in cutting-edge asymmetric desymmetrizing sulfonylation reactions.

Field-Proven Insight: In a study published in the Journal of the American Chemical Society, SMOPS was successfully employed in a peptidyl-Cu(I)-catalyzed asymmetric desymmetrization of diarylmethanes.[9][10] This reaction generated valuable chiral sulfones in good yield and with high enantioselectivity (e.g., 91% ee).[9][10] The success of this transformation hinges on the ability of the chiral copper catalyst to control the facial selectivity of the C-S bond formation, demonstrating the competence of SMOPS in highly stereocontrolled environments.

Experimental Protocol: Asymmetric Sulfonylation of a Prochiral Diarylmethane

-

Catalyst Preparation : In a nitrogen-flushed glovebox, add the chiral peptide ligand (1.2 mol%) and Cu(I) salt (1.0 mol%) to a vial containing a stir bar.

-

Reaction Setup : Add the prochiral diarylmethane substrate (1.0 equiv.) and SMOPS (1.5 equiv.) to the vial.

-

Solvent Addition : Add the appropriate anhydrous solvent (e.g., THF) via syringe.

-

Reaction Execution : Seal the vial and stir the reaction mixture at the designated temperature (e.g., 25 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Workup and Purification : Upon completion, quench the reaction, perform an aqueous workup, and extract the organic phase. Purify the crude product via flash column chromatography to isolate the chiral sulfone.

-

Validation : Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) using chiral HPLC.

Application 2: Synthesis of Sulfonamides and Sulfones

SMOPS serves as a foundational building block for accessing sulfones and sulfonamides, which are prevalent motifs in approved drugs.[4] It is particularly useful as a reagent for converting aryl and benzyl halides into their corresponding sulfonimides or sulfones.[1][7][8]

Caption: Experimental workflow for copper-catalyzed sulfonylation.

Safety, Handling, and Storage

As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

-

Safety Profile : SMOPS is classified as a warning-level hazard, with statements indicating it causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE) : Standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

-

Handling : Avoid generating dust. Ensure all sources of ignition are removed from the handling area.

-

Storage : The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent oxidation and degradation.[3][6]

| Hazard Statement | Code |

| Causes skin irritation | H315 |

| Causes serious eye irritation | H319 |

| May cause respiratory irritation | H335 |

| Precautionary Statement | Code |

| Avoid breathing dust/fume/gas/mist/vapors/spray | P261 |

| Wash skin thoroughly after handling | P264 |

| Use only outdoors or in a well-ventilated area | P271 |

| Wear protective gloves/eye protection/face protection | P280 |

Conclusion

This compound (SMOPS) is more than just a simple sulfinate salt; it is a sophisticated synthetic tool that provides access to high-value chemical entities. Its well-defined reactivity, commercial availability, and demonstrated success in complex applications, including asymmetric catalysis, position it as an indispensable reagent for chemists in both academic and industrial research. As the demand for novel sulfur-containing compounds in drug discovery and materials science continues to grow, the strategic application of SMOPS is poised to play an increasingly important role in enabling innovation.

References

- abcr Gute Chemie. AB289044 | CAS 90030-48-1. [Link]

- LookChem.

- American Chemical Society. (2024, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

- PubChem.

- Journal of the American Chemical Society. (2025, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

- Chemdad.

Sources

- 1. Buy this compound | 90030-48-1 [smolecule.com]

- 2. AB289044 | CAS 90030-48-1 – abcr Gute Chemie [abcr.com]

- 3. 90030-48-1|this compound|BLD Pharm [bldpharm.com]

- 4. a2bchem.com [a2bchem.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 7. This compound|lookchem [lookchem.com]

- 8. This compound | 90030-48-1 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of Sodium 3-methoxy-3-oxopropane-1-sulfinate

This guide provides a comprehensive overview of the synthesis of Sodium 3-methoxy-3-oxopropane-1-sulfinate, a versatile reagent in modern organic chemistry. The content herein is curated for researchers, scientists, and professionals in drug development, offering a blend of theoretical principles and practical, field-proven insights.

Introduction and Significance

This compound, with the chemical formula C₄H₇NaO₄S, is a sulfinic acid salt recognized for its utility in various synthetic transformations.[1] Its structure, featuring a sulfinyl group attached to a propanoate backbone, makes it a valuable building block.[1] This compound serves as a key reagent in the synthesis of sulfonamides and other sulfur-containing molecules, finding potential applications in medicinal chemistry and catalysis.[1] It is typically a white to off-white crystalline powder that is soluble in water.[1]

Synthetic Strategy: The Sulfa-Michael Addition

The most direct and atom-economical approach to the synthesis of this compound is through a conjugate addition reaction, specifically the Sulfa-Michael addition. This reaction involves the nucleophilic addition of a bisulfite salt to an α,β-unsaturated carbonyl compound. In this case, sodium bisulfite serves as the nucleophile and methyl acrylate as the Michael acceptor.

Mechanistic Rationale

The reaction is predicated on the soft nucleophilicity of the sulfur atom in the bisulfite ion, which preferentially attacks the β-carbon of the electron-deficient alkene in methyl acrylate. This choice of reactants is strategic; methyl acrylate is a readily available and highly reactive Michael acceptor due to the electron-withdrawing nature of the ester group. The use of sodium bisulfite provides a convenient and inexpensive source of the sulfinate nucleophile.

Experimental Protocol

This section details a robust and reproducible protocol for the synthesis of this compound.

Materials and Equipment

| Reagent/Equipment | Grade/Specification |

| Methyl Acrylate | Reagent Grade, ≥99%, stabilized |

| Sodium Metabisulfite | ACS Reagent Grade, ≥97% |

| Sodium Sulfite | ACS Reagent Grade, ≥98% |

| Deionized Water | Type II or equivalent |

| Ethanol | 200 Proof, ACS/USP Grade |

| Diethyl Ether | ACS Reagent Grade, anhydrous |

| Round-bottom flask | Appropriate size with magnetic stir bar |

| Reflux Condenser | |

| Heating Mantle | With temperature control |

| Magnetic Stirrer | |

| Buchner Funnel and Flask | |

| Filtration Paper | Whatman No. 1 or equivalent |

| Rotary Evaporator | |

| Standard Glassware | Beakers, graduated cylinders, etc. |

Step-by-Step Synthesis

-

Preparation of the Bisulfite Solution: In a round-bottom flask equipped with a magnetic stir bar, prepare an aqueous solution of sodium bisulfite. This can be achieved by dissolving sodium metabisulfite and sodium sulfite in deionized water. The combination of these two salts helps to maintain an appropriate pH for the reaction.

-

Reaction Initiation: While stirring the bisulfite solution at room temperature, add methyl acrylate dropwise to the flask. An exothermic reaction may be observed.

-

Reaction Progression: After the addition of methyl acrylate is complete, attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux. Maintain the reflux with continuous stirring for several hours to ensure the reaction goes to completion.

-

Work-up and Isolation: After the reaction period, allow the mixture to cool to room temperature. The product, being a sodium salt, is soluble in the aqueous phase.

-

Purification:

-

The crude product is isolated by removing the water under reduced pressure using a rotary evaporator.

-

The resulting solid is then triturated with a solvent in which the desired product is insoluble, such as ethanol or diethyl ether, to remove any unreacted organic starting materials.

-

The purified solid product is collected by vacuum filtration, washed with a small amount of the trituration solvent, and dried under vacuum.

-

Reaction Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Characterization of the Final Product

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Appearance: A white to off-white crystalline powder.[1]

-

Solubility: Soluble in water.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy should show characteristic peaks for the methoxy group protons and the two methylene groups of the propane chain.

-

¹³C NMR spectroscopy will confirm the presence of the carbonyl carbon of the ester, the methoxy carbon, and the two methylene carbons.

-

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit strong absorption bands corresponding to the S=O stretch of the sulfinate group and the C=O stretch of the ester.

Safety Considerations

-

Methyl Acrylate: Is a flammable liquid and a lachrymator. It should be handled in a well-ventilated fume hood.

-

Sodium Metabisulfite and Sodium Sulfite: Can release sulfur dioxide gas upon contact with acids. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a fume hood to avoid inhalation of any volatile organic compounds.

Conclusion

The synthesis of this compound via the Sulfa-Michael addition of sodium bisulfite to methyl acrylate is an efficient and reliable method. This guide provides a detailed protocol and the underlying scientific principles to enable researchers to successfully synthesize this valuable chemical intermediate for their research and development endeavors.

References

Sources

An In-depth Technical Guide to the Chemical Reactivity and Synthetic Applications of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Abstract

Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) is a versatile sulfinic acid salt recognized for its utility as a reagent in organic synthesis.[1] This technical guide provides a comprehensive overview of the compound's chemical properties and its mechanistic action in various synthetic transformations. While the biological mechanism of action of SMOPS within cellular systems is not extensively documented in current scientific literature, its role in synthetic chemistry is well-established.[1] This document will detail its function as a potent nucleophile and a precursor to sulfonyl radicals, supported by established experimental protocols and reaction schemas. The intended audience for this guide includes researchers, chemists, and professionals in drug development who are interested in the application of sulfinate reagents for the construction of complex molecular architectures.

Introduction and Physicochemical Properties

This compound, with the chemical formula C₄H₇NaO₄S, is a white to off-white crystalline powder that is soluble in water.[1] Its unique structure, featuring a sulfinyl group attached to a propan-1-sulfinate backbone, makes it a valuable intermediate in organic synthesis.[1] The compound has garnered attention for its potential applications in medicinal chemistry and catalysis due to its versatile reactivity.[1]

| Property | Value | Source |

| CAS Number | 90030-48-1 | [2][3] |

| Molecular Formula | C₄H₇NaO₄S | [1][4] |

| Molecular Weight | ~174.15 g/mol | [2][4] |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in water | [1] |

| Storage | Inert atmosphere, Room Temperature | [2][3] |

Mechanism of Action in Chemical Synthesis

The primary utility of this compound stems from its dual reactivity as both a nucleophile and a radical precursor. These characteristics allow for its application in a variety of synthetic transformations, including nucleophilic substitutions and radical-mediated reactions.

Nucleophilic Reactivity

As a salt of a sulfinic acid, the sulfinate anion is a soft nucleophile that readily participates in substitution reactions. The sulfinyl group can act as a leaving group, facilitating the introduction of various nucleophiles.[1]

A key application of its nucleophilic character is in copper-catalyzed cross-coupling reactions. For instance, in the asymmetric desymmetrizing sulfonylation of diarylmethanes, this compound has been demonstrated to be a competent S-nucleophile.[5][6] This reaction is crucial for the synthesis of chiral sulfones, which are important structural motifs in many pharmaceutical compounds. The reaction proceeds via the formation of a copper-sulfinate intermediate, followed by reductive elimination to form the C-S bond.

Diagram 1: Proposed Catalytic Cycle for Copper-Catalyzed Sulfonylation

Caption: Catalytic cycle of Cu-catalyzed C-S bond formation.

Radical Generation

Under appropriate conditions, this compound can generate sulfonyl radicals.[7] These highly reactive intermediates are valuable in various radical reactions, including cyclizations, couplings, and additions to unsaturated compounds.[7] The generation of sulfonyl radicals from sulfinates can be initiated by oxidants or through photoredox catalysis, expanding the synthetic utility of this reagent.

Diagram 2: General Scheme for Sulfonyl Radical Formation and Reaction

Caption: Formation and reaction of sulfonyl radicals from SMOPS.

Synthetic Applications and Protocols

The versatile reactivity of this compound makes it a valuable reagent in the synthesis of various sulfur-containing compounds.

Synthesis of Sulfones

As previously mentioned, one of the primary applications of this reagent is in the synthesis of sulfones. The resulting alkyl sulfones can be further derivatized into other alkyl sulfones, aryl sulfones, sulfonamides, and sulfonyl fluorides.[5][6]

Experimental Protocol: Copper-Catalyzed Asymmetric Sulfonylation

This protocol is adapted from the literature on asymmetric desymmetrizing sulfonylation of diarylmethanes.[5]

-

Reaction Setup: To an oven-dried vial, add the diarylmethane substrate (0.1 mmol), a copper(I) catalyst, and a chiral peptide-based ligand.

-

Reagent Addition: Add this compound (SMOPS) as the sulfonylating agent.

-

Solvent and Base: Add a suitable solvent and a base. The choice of countercation of the base (e.g., Cs+, K+, Na+) can influence the asymmetric induction.[6]

-

Reaction Conditions: Stir the reaction mixture under an inert atmosphere at a specified temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Workup and Purification: Upon completion, quench the reaction, extract the product with an organic solvent, and purify by column chromatography to yield the desired chiral sulfone.

Diagram 3: Experimental Workflow for Asymmetric Sulfonylation

Caption: Workflow for the synthesis of chiral sulfones using SMOPS.

Synthesis of Sulfonamides

This compound is also utilized in the synthesis of sulfonamides. It serves as a reagent to facilitate the conversion of aryl and benzyl halides into their corresponding sulfonamides under basic conditions.[1][3][8] This transformation is valuable in medicinal chemistry as the sulfonamide functional group is a key component of many therapeutic agents.

Conclusion

This compound is a multifaceted reagent in organic synthesis with well-defined mechanisms of action in a chemical context. Its ability to act as both a nucleophile and a radical precursor makes it a valuable tool for the construction of C-S bonds, leading to the synthesis of important sulfur-containing molecules such as sulfones and sulfonamides. While its biological activities remain an area for future investigation, its current applications in synthetic chemistry are significant and continue to be explored. This guide provides a foundational understanding of its chemical reactivity for researchers and professionals in the field.

References

- PubChem.

- Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

- American Chemical Society. (2025, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. [Link]

- LookChem.

- Chongqing Chemdad Co., Ltd.

Sources

- 1. Buy this compound | 90030-48-1 [smolecule.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. a2bchem.com [a2bchem.com]

- 8. This compound | 90030-48-1 [chemicalbook.com]

Physical and chemical properties of Sodium 3-methoxy-3-oxopropane-1-sulfinate.

An In-Depth Technical Guide to Sodium 3-methoxy-3-oxopropane-1-sulfinate (SMOPS) for Advanced Research Applications

Introduction

This compound, commonly referred to by the acronym SMOPS, is a versatile sulfinic acid salt with significant applications in modern organic synthesis.[1] Its unique structure, which incorporates both a nucleophilic sulfinate group and a methyl ester, makes it a valuable reagent for constructing complex molecular architectures.[1][2] For researchers and scientists in drug development, SMOPS offers a reliable pathway to synthesize sulfones and sulfonimides, key functional groups in many pharmaceutical compounds.[1][3] This guide provides a comprehensive overview of its physical and chemical properties, core reactivity, and applications, offering field-proven insights for its effective use in a laboratory setting.

Chemical Identity and Structure

Clarity on the fundamental identity of a reagent is critical for reproducible science. SMOPS is characterized by the following identifiers:

-

Chemical Name: this compound

-

Common Synonyms: Sodium 1-Methyl 3-Sulfinopropionate, 3-Sulfinopropanoic acid 1-methyl ester sodium salt, Sodium 2-methoxycarbonylethanesulfinate[4][5]

-

CAS Number: 90030-48-1

-

SMILES: O=S(CCC(OC)=O)[O-].[Na+][2]

Section 1: Physical Properties

This compound is typically supplied as a solid that ranges in appearance from a white to light yellow or orange powder or crystalline solid.[5][6] It is known to be soluble in water.[1] Proper storage is crucial for maintaining its integrity; it should be kept under an inert atmosphere at room temperature.[5]

The thermal properties of SMOPS are critical for its application in synthesis, particularly when designing reaction conditions. It exhibits a melting point with a decomposition range, indicating that at higher temperatures, the molecule begins to break down.

Table 1: Summary of Physical Properties

| Property | Value | Source(s) |

| Appearance | Powder to crystal | [5][6] |

| Color | White to Light yellow to Light orange | [5][6] |

| Molecular Formula | C₄H₇NaO₄S | [1][2][4] |

| Molecular Weight | 174.15 g/mol | [2][4] |

| Melting Point | 199-216°C (with decomposition) | [5][6] |

| Boiling Point | 334°C at 760 mmHg | |

| Storage | Inert atmosphere, Room Temperature | [5] |

Section 2: Chemical Properties and Reactivity

The synthetic utility of SMOPS stems from the reactivity of its sulfinate group. This moiety serves as a potent sulfur nucleophile and can be a precursor to sulfonyl radicals, enabling a diverse range of chemical transformations.[2][7][8]

Core Reactivity Pathways

-

Nucleophilic Substitution: The sulfinate anion is an effective nucleophile. Its primary application is in the reaction with alkyl, aryl, and benzyl halides to form sulfones, a functional group of great importance in medicinal chemistry.[2] This conversion is a cornerstone of its utility.[3][5] The sulfinyl group can also act as a leaving group in certain substitution reactions.[1]

-

Oxidation: The sulfinate can be readily oxidized to the corresponding sulfonic acid or sulfonate ester.[1] This provides a pathway to a more stable sulfur oxidation state for further synthetic manipulations.

-

Radical Formation: Under specific conditions, SMOPS can be used to generate sulfonyl radicals.[2] These highly reactive intermediates can participate in a variety of important reactions, including radical cyclizations, couplings, and additions to unsaturated systems, which are powerful methods for C-C and C-S bond formation.[2]

-

Condensation Reactions: The compound can undergo condensation with amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively.[1]

Caption: Key reactivity pathways of SMOPS in organic synthesis.

Section 3: Applications in Drug Discovery and Development

The synthesis of sulfur-containing heterocycles and functional groups is a major focus in drug development. SMOPS serves as a key building block in this area for several reasons:

-

Synthesis of Chiral Sulfones: Recent advancements have demonstrated the use of SMOPS as a competent S-nucleophile in copper-catalyzed asymmetric desymmetrizing sulfonylation reactions.[7][8] This allows for the creation of chiral sulfones with high enantioselectivity, a critical requirement for developing modern therapeutics that interact specifically with biological targets.

-

Versatility in Scaffolding: Its ability to react with various halides and amines allows for its incorporation into diverse molecular scaffolds.[1][3] Studies have shown its compatibility with nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[7][8]

-

Formation of Bio-relevant Groups: Sulfones and sulfonamides, the primary products derived from SMOPS, are present in a wide array of approved drugs, including antibiotics, diuretics, and anti-inflammatory agents. The reagent provides a direct and efficient route to these valuable pharmacophores.

Section 4: Representative Experimental Protocol

This protocol describes a general procedure for the synthesis of a sulfonimide from an aryl halide using SMOPS, a common application of this reagent.[3][5]

Objective: To synthesize an aryl sulfonimide via nucleophilic substitution using SMOPS.

Materials:

-

This compound (SMOPS)

-

Aryl or benzyl halide (e.g., benzyl bromide)

-

A suitable base (e.g., potassium carbonate)

-

Anhydrous polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Reaction vessel (round-bottom flask)

-

Stirring apparatus (magnetic stirrer and stir bar)

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Standard workup and purification supplies (separatory funnel, rotary evaporator, silica gel for chromatography)

Experimental Workflow:

Caption: Workflow for sulfonimide synthesis using SMOPS.

Step-by-Step Procedure:

-

Vessel Preparation: A dry round-bottom flask equipped with a magnetic stir bar is charged with the aryl/benzyl halide (1.0 eq), this compound (1.2 eq), and a suitable base such as potassium carbonate (2.0 eq).

-

Inert Atmosphere: The flask is sealed with a septum and purged with an inert gas (e.g., nitrogen) for 5-10 minutes.

-

Solvent Addition: Anhydrous DMF is added via syringe. The amount should be sufficient to create a stirrable slurry, typically a 0.1-0.5 M concentration with respect to the limiting reagent.

-

Reaction: The mixture is heated to a temperature between 60-100°C and stirred vigorously. The reaction progress is monitored by an appropriate technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of water. The aqueous layer is extracted three times with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by silica gel column chromatography to yield the desired sulfonimide.

Section 5: Safety and Handling

While a specific, comprehensive safety data sheet for SMOPS is not consistently detailed across suppliers, information from related compounds and general chemical principles dictates cautious handling. The closely related compound, sodium 3-methoxy-3-oxopropane-1-sulfonate, is reported to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9] One source indicates that SMOPS is harmful if swallowed (Risk Statement R22).[5]

Recommended Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container under an inert atmosphere, away from oxidizing agents and moisture.[5]

-

Spills: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a designated waste container.

Conclusion

This compound is a highly valuable and versatile reagent for chemists in both academic and industrial research, particularly within the field of drug discovery. Its ability to act as a robust sulfur nucleophile and radical precursor provides efficient and reliable pathways for the synthesis of sulfones and sulfonimides. A thorough understanding of its physical properties, chemical reactivity, and handling requirements, as outlined in this guide, is essential for leveraging its full potential in the development of novel chemical entities.

References

- ChemBK. (n.d.). This compound - Physico-chemical Properties.

- PubChem. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate.

- Journal of the American Chemical Society. (2026, January 7). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

- LookChem. (n.d.). This compound.

- Chemdad. (n.d.). This compound.

- American Chemical Society Publications. (2025, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

Sources

- 1. Buy this compound | 90030-48-1 [smolecule.com]

- 2. a2bchem.com [a2bchem.com]

- 3. This compound | 90030-48-1 [chemicalbook.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chembk.com [chembk.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Sodium 3-methoxy-3-oxopropane-1-sulfonate | C4H7NaO5S | CID 57659405 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide to the Structural Elucidation of Sodium 3-methoxy-3-oxopropane-1-sulfinate

Introduction

Sodium 3-methoxy-3-oxopropane-1-sulfinate, with the chemical formula C₄H₇NaO₄S, is a sulfinic acid salt recognized for its utility in organic synthesis.[1][2] This guide provides a comprehensive, in-depth technical overview of the analytical methodologies required to unequivocally elucidate and confirm the structure of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of techniques. It delves into the causality behind experimental choices, outlines self-validating protocols, and is grounded in authoritative scientific principles to ensure the integrity of the structural assignment.

The unique structure of this compound, which incorporates a sulfinyl group, presents specific analytical considerations.[1][2] This guide will detail a multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction. Each section will provide not only the protocol but also the rationale and expected outcomes, culminating in a cohesive and definitive structural confirmation.

Proposed Structure and Initial Characterization

The hypothesized structure of this compound is as follows:

Caption: Proposed ionic structure of this compound.

Initial characterization of the compound reveals it to be a white to off-white crystalline powder that is soluble in water.[3][4] A reported melting point is in the range of 199-216°C with decomposition.[3]

Comprehensive Structural Elucidation Workflow

The following diagram outlines the logical workflow for the comprehensive structural elucidation of this compound.

Caption: Workflow for the structural elucidation of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, along with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, will provide critical connectivity information.

Experimental Protocol: NMR

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.7 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆), in a standard 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum on a 400 MHz or higher field spectrometer.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

The spectral width should encompass the range of 0-10 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) will be necessary.

-

The spectral width should cover 0-200 ppm.

-

-

DEPT-135 Acquisition:

-

Perform a DEPT-135 experiment to differentiate between CH, CH₂, and CH₃ signals. CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative.

-

Expected ¹H NMR Spectrum and Interpretation

Based on the proposed structure, the ¹H NMR spectrum is expected to show three distinct signals:

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.6 | Singlet | 3H | -OCH₃ | Protons of the methyl ester group are in a shielded environment and show no coupling. |

| ~ 2.7 | Triplet | 2H | -CH₂-C(=O) | Methylene protons adjacent to the carbonyl group are deshielded and split by the neighboring CH₂ group. |

| ~ 2.9 | Triplet | 2H | -SO₂-CH₂- | Methylene protons adjacent to the electron-withdrawing sulfinate group are deshielded and split by the neighboring CH₂ group. |

Expected ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum should display four signals, consistent with the four unique carbon environments in the molecule:

| Predicted Chemical Shift (ppm) | DEPT-135 | Assignment | Rationale |

| ~ 172 | Absent | -C(=O)O- | The carbonyl carbon of the ester is highly deshielded and, being quaternary, will not appear in the DEPT-135 spectrum. |

| ~ 55 | Negative | -SO₂-CH₂- | The carbon atom directly attached to the electron-withdrawing sulfinate group is significantly deshielded. |

| ~ 52 | Positive | -OCH₃ | The methyl carbon of the ester is in a typical range for such functional groups. |

| ~ 30 | Negative | -CH₂-C(=O) | The methylene carbon adjacent to the carbonyl group. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is instrumental in identifying the key functional groups present in a molecule by detecting the vibrations of its bonds.

Experimental Protocol: FTIR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for a quicker analysis, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the ATR crystal) should be recorded and subtracted from the sample spectrum.

Expected FTIR Spectrum and Interpretation

The FTIR spectrum will provide clear evidence for the ester and sulfinate functionalities.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~1735 | Strong | C=O stretch | Characteristic strong absorption for the carbonyl group in an ester. |

| ~1200-1100 | Strong | C-O stretch | Associated with the C-O single bond of the ester. |

| ~1130 and ~1050 | Strong | S=O asymmetric and symmetric stretch | These two strong bands are characteristic of the sulfinate group (R-SO₂⁻).[5] The exact positions can vary, but their presence is a key diagnostic feature. |

| ~2950 | Medium | C-H stretch | Aliphatic C-H stretching vibrations. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its structure. For an ionic compound like this compound, Electrospray Ionization (ESI) is the preferred method.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or water.

-

Data Acquisition: Infuse the sample solution into an ESI-MS instrument. Acquire spectra in both positive and negative ion modes.

-

High-Resolution MS (HRMS): To confirm the elemental composition, perform HRMS analysis to obtain a highly accurate mass measurement.

Expected Mass Spectrum and Interpretation

-

Negative Ion Mode: The most informative data is expected in the negative ion mode, which should detect the sulfinate anion. The expected m/z value for [C₄H₇O₄S]⁻ is approximately 151.0065. HRMS should confirm this elemental composition.

-

Positive Ion Mode: In the positive ion mode, the sodium adduct [M+Na]⁺ might be observed, corresponding to the intact salt, with an expected m/z of approximately 196.9884.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation may occur. A common fragmentation pathway for sulfinates is the loss of SO₂.[6][7] This would result in a fragment ion at m/z ~87 in the negative mode, corresponding to [C₃H₇O₂]⁻.

Single-Crystal X-ray Diffraction

For an unambiguous, three-dimensional structural determination, single-crystal X-ray diffraction is the gold standard.[8] This technique provides precise bond lengths, bond angles, and the overall crystal packing arrangement.

Experimental Protocol: X-ray Diffraction

-

Crystal Growth: Grow single crystals of suitable quality for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).

-

Data Collection: Mount a suitable single crystal on a goniometer and place it in the X-ray beam of a diffractometer. Collect diffraction data at a controlled temperature (often low temperature, e.g., 100 K, to minimize thermal vibrations).

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group.[8] The crystal structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and structural parameters.

Expected Outcome

A successful X-ray crystallographic analysis will provide a detailed 3D model of the molecule, confirming the connectivity of all atoms, including the geometry around the sulfur atom and the ionic interaction between the sodium cation and the sulfinate anion. This would definitively validate the structure proposed and elucidated by the spectroscopic methods.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of modern analytical techniques. NMR spectroscopy maps the C-H framework, FTIR identifies the critical functional groups, and mass spectrometry confirms the molecular weight and elemental composition. While these spectroscopic methods provide compelling and sufficient evidence for the proposed structure, single-crystal X-ray diffraction offers the ultimate, unambiguous confirmation. This comprehensive, multi-faceted approach ensures the highest level of scientific integrity and trustworthiness in the structural assignment of this important synthetic reagent.

References

- Jorgensen, S. W., & Olsen, C. E. (1983). Mass Spectrometry of Sulfinamides and Sulfinate Esters. Organic Mass Spectrometry, 18(10), 441-446.

- Baarschers, W. H., & Krupay, B. W. (1973). Mass Spectra of Some Sulfinate Esters and Sulfones. Canadian Journal of Chemistry, 51(2), 156-161.

- ResearchGate. (n.d.). Infrared spectrum of sodium methyl ester sulfonate.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0014607).

- Lee, H., et al. (2026). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol. Journal of the American Chemical Society.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- ResearchGate. (n.d.). Powder X-ray Diffraction analysis of NaS single crystal.

- Shimadzu Scientific Instruments. (n.d.). TEACHING NOTES - Fourier Transform Infrared Spectroscopy.

- Supporting Information. (n.d.). Figure S1: Mass spectral fragmentations of sulfonates.

- Chemdad. (n.d.). This compound.

- American Chemical Society. (2025, December 27). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)-Catalysis with Remote Stereocontrol.

- PubChem. (n.d.). Sodium 3-methoxy-3-oxopropane-1-sulfonate.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Chemguide. (n.d.). mass spectra - fragmentation patterns.

- NIST. (n.d.). sodium sulphate.

- PubMed Central. (n.d.). X Ray crystallography.

- ResearchGate. (n.d.). FTIR spectra of sodium salt of sulfonated polystyrene.

- Chemistry LibreTexts. (2023, November 6). 12.7: Interpreting Infrared Spectra.

- Caltech. (2018, January 5). Demystifying X-ray Crystallography.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of Sodium 3-methoxy-3-oxopropane-1-sulfinate in Organic Solvents

This guide provides an in-depth analysis of the solubility characteristics of Sodium 3-methoxy-3-oxopropane-1-sulfinate. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various organic media. This document combines theoretical insights based on the molecule's physicochemical properties with a practical, step-by-step protocol for empirical solubility determination.

Introduction: The Significance of Solubility in Research and Development

This compound is a sulfinic acid salt recognized for its utility in organic synthesis, particularly in medicinal chemistry and catalysis.[1] Its unique structure, featuring a sulfinyl group, makes it a valuable reagent.[1] Understanding the solubility of this compound in organic solvents is paramount for its effective application in synthetic reactions, formulation studies, and various analytical procedures. The choice of solvent can significantly impact reaction kinetics, yield, and purity of the final product. In the context of drug development, solubility is a critical determinant of a compound's bioavailability and therapeutic efficacy.

This guide will delve into the known physicochemical properties of this compound, predict its solubility profile based on molecular structure, and provide a robust experimental workflow for its quantitative determination.

Physicochemical Properties of this compound

A comprehensive understanding of a compound's physical and chemical characteristics is fundamental to predicting its solubility. This compound is a white to off-white crystalline powder.[1] Key properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₄H₇NaO₄S | [1][2] |

| Molecular Weight | 174.15 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 199-216°C (decomposition) | [3][4] |

| Water Solubility | Soluble | [1] |

| SMILES | COC(=O)CCS(=O)[O-].[Na+] | [1] |

| InChI Key | YICFALDKKMHFLT-UHFFFAOYSA-M | [1][2] |

The presence of a sodium cation and a sulfinate anion indicates that the compound is a salt, which will heavily influence its interaction with different solvents. The methoxycarbonyl group adds a degree of polarity and potential for hydrogen bonding.

Theoretical Solubility Profile in Organic Solvents

Due to limited published data on the solubility of this compound in a wide range of organic solvents, a theoretical assessment based on its molecular structure is necessary. The principle of "like dissolves like" is a useful starting point.

The ionic nature of the sodium sulfinate group suggests a preference for polar solvents that can effectively solvate the sodium cation and the sulfinate anion. The methoxycarbonyl group, while polar, is less dominant in determining the overall solubility compared to the ionic functionality.

Expected Solubility Trends:

-

High Solubility: Polar protic solvents such as methanol, ethanol, and to a lesser extent, isopropanol are anticipated to be effective solvents. These solvents can engage in hydrogen bonding with the oxygen atoms of the sulfinate and carbonyl groups and can effectively solvate the sodium cation.

-

Moderate to High Solubility: Polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are also expected to be good solvents. Their high polarity allows them to solvate the ions effectively.

-

Low to Negligible Solubility: Nonpolar solvents such as hexane, toluene, and diethyl ether are unlikely to be effective solvents. These solvents lack the polarity required to overcome the lattice energy of the ionic solid.

The following diagram illustrates the key intermolecular forces at play when attempting to dissolve this compound in a polar protic solvent.

Caption: Intermolecular forces involved in the dissolution of this compound.

Experimental Protocol for Determining Solubility

Given the absence of extensive solubility data, empirical determination is crucial. The following is a detailed, step-by-step protocol based on the isothermal shake-flask method, a widely accepted technique for solubility measurement.[5]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

Experimental Workflow Diagram:

Sources

The Enduring Utility of Sulfinate Salts: A Journey from Mid-19th Century Discovery to Modern Synthetic Marvels

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

From their nascent discovery in the mid-19th century to their current indispensable role in modern organic synthesis, sulfinate salts have traversed a remarkable journey of scientific exploration. Initially intriguing chemical curiosities, these versatile sulfur-containing compounds have evolved into powerful and multifaceted reagents, enabling a vast array of chemical transformations. This in-depth technical guide provides a comprehensive overview of the discovery, history, fundamental properties, synthesis, and diverse applications of sulfinate salts in organic chemistry. We will delve into the pioneering work of early chemists, explore the nuanced reactivity of these salts, and provide detailed experimental protocols for their synthesis and utilization in key synthetic methodologies. Particular emphasis will be placed on their roles in the formation of sulfones, sulfonamides, and thiosulfonates, as well as their growing importance in the realm of radical chemistry. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering both a historical perspective and practical insights into the enduring legacy and contemporary utility of sulfinate salts.

A Glimpse into the Past: The Discovery and Early History of Sulfinate Salts

The story of sulfinate salts begins not with a single, definitive discovery in 1861 as is sometimes cited, but rather through the pioneering work of French chemist Paul Schützenberger in the mid-19th century. Schützenberger's investigations into what he termed "hydrosulfurous acid" and its salts laid the foundational groundwork for our understanding of this class of compounds.[1][2][3] His work, though not using the modern nomenclature, described the preparation and reactivity of species that are now recognized as sulfinates or closely related dithionites.[1][4] This early research, conducted in an era of burgeoning chemical understanding, marked the first foray into the rich and complex chemistry of these sulfur-containing entities.

Initially, the application of these newfound salts in organic synthesis was limited. However, as the principles of organic chemistry matured, so too did the appreciation for the unique reactivity of the sulfinate functionality. The stability of the salts compared to their parent sulfinic acids, which are often prone to disproportionation, made them attractive and practical reagents for synthetic chemists.[5] This inherent stability, coupled with their versatile reactivity, set the stage for their eventual widespread adoption in the synthetic organic chemist's toolkit.

Fundamental Properties of Sulfinate Salts: The Key to Their Versatility

The utility of sulfinate salts in organic synthesis is intrinsically linked to their unique structural and electronic properties. As bench-stable, typically crystalline solids, they offer significant handling advantages over many other organosulfur reagents.

Structure and Stability

The sulfinate anion, [RSO₂]⁻, possesses a pyramidal structure at the sulfur atom, with the negative charge delocalized between the two oxygen atoms. This resonance stabilization contributes significantly to their stability. Unlike their corresponding sulfinic acids, which can readily undergo disproportionation, sulfinate salts can be stored for extended periods without significant decomposition, a crucial attribute for a laboratory reagent.

Physical Properties of Common Sulfinate Salts

The physical properties of sulfinate salts can vary depending on the nature of the organic substituent (R) and the counterion. Below is a table summarizing the properties of some commonly used sulfinate salts.

| Sulfinate Salt | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water |

| Sodium Benzenesulfinate | 873-55-2 | C₆H₅NaO₂S | 164.16 | >300 | Soluble[6][7] |

| Sodium p-Toluenesulfinate | 824-79-3 | C₇H₇NaO₂S | 178.18 | >300 | Slightly soluble[5][8] |

| Sodium Trifluoromethanesulfinate | 2926-29-6 | CF₃NaO₂S | 156.06 | <325 | Sparingly soluble[9][10][11] |

The Art of Preparation: Synthetic Routes to Sulfinate Salts

A variety of methods have been developed for the synthesis of sulfinate salts, ranging from classical approaches to more modern and versatile procedures. The choice of method often depends on the desired substrate scope and functional group tolerance.

Classical Synthetic Methods

One of the earliest and most straightforward methods for preparing sulfinate salts is the reduction of sulfonyl chlorides . This can be achieved using various reducing agents, such as zinc dust or sodium sulfite.

Another classical approach involves the reaction of organometallic reagents , such as Grignard or organolithium reagents, with sulfur dioxide. This method provides a versatile entry to a wide range of sulfinate salts.

Modern Synthetic Protocols

In recent years, the development of sulfur dioxide surrogates has provided milder and more convenient methods for the synthesis of sulfinate salts. One such reagent is 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) . This stable, crystalline solid serves as a readily handleable source of SO₂, allowing for the synthesis of sulfinates from organometallic reagents under mild conditions.

This protocol is adapted from a procedure published in Organic Syntheses, a highly reputable source for reliable and detailed experimental methods.

Procedure:

-

In a suitable reaction vessel, a mixture of anhydrous sodium sulfite (600 g, 4.76 moles) and sodium bicarbonate (420 g, 5.0 moles) is prepared in 2.4 L of water.

-

The mixture is heated to 70-80 °C with mechanical stirring.

-

p-Toluenesulfonyl chloride (484 g, 2.54 moles) is added in small portions over a period of 3 hours, maintaining the temperature between 70-80 °C.

-

After the addition is complete, the mixture is stirred for an additional period to ensure the reaction goes to completion.

-

The reaction mixture is then cooled, and the solid sodium p-toluenesulfinate is collected by filtration.

-

The crude product can be purified by recrystallization from water.

The Diverse World of Sulfinate Salt Reactivity: A Synthetic Chemist's Playground

The rich and varied reactivity of sulfinate salts is what makes them such powerful tools in organic synthesis. They can act as nucleophiles, electrophiles, and radical precursors, allowing for the construction of a wide array of chemical bonds and molecular architectures.

Nucleophilic Reactivity: The Formation of C-S and N-S Bonds

The sulfinate anion is a potent nucleophile, readily participating in reactions with a variety of electrophiles. This nucleophilicity is the basis for two of the most important applications of sulfinate salts: the synthesis of sulfones and sulfonamides.

Sulfones are a crucial functional group in medicinal chemistry and materials science. The reaction of a sulfinate salt with an alkyl halide is a classic and reliable method for the synthesis of sulfones.

This one-pot procedure highlights a modern approach to sulfone synthesis, utilizing an in situ generated zinc sulfinate.[3]

Procedure:

-

To a solution of the organozinc reagent in an appropriate solvent (e.g., THF), add DABSO at room temperature.

-

Stir the reaction mixture for a period to allow for the formation of the zinc sulfinate.

-

Add the alkyl halide to the reaction mixture.

-

Heat the reaction mixture to drive the alkylation to completion.

-

After cooling, the reaction is quenched, and the desired sulfone is isolated and purified.

Sulfonamides are another privileged scaffold in medicinal chemistry, found in a wide range of therapeutic agents. The synthesis of sulfonamides from sulfinate salts typically involves an oxidative coupling with an amine.

This protocol describes a copper-catalyzed oxidative amination of sulfinate salts.

Procedure:

-

To a solution of the sulfinate salt and the amine in a suitable solvent, add a copper catalyst (e.g., CuI).

-

The reaction is typically carried out under an atmosphere of oxygen or in the presence of an oxidant.

-

The reaction mixture is stirred at room temperature or with gentle heating until the starting materials are consumed.

-

The desired sulfonamide is then isolated and purified.

Electrophilic Reactivity: The Formation of S-S Bonds

While primarily known for their nucleophilic character, sulfinate salts can also exhibit electrophilic behavior under certain conditions, leading to the formation of thiosulfonates.

Thiosulfonates are valuable intermediates in organic synthesis and possess interesting biological activities. They can be prepared through the oxidative coupling of a sulfinate salt with a thiol or a disulfide.

This method provides an environmentally benign approach to thiosulfonate synthesis using an iron catalyst and aerial oxygen as the oxidant.[9]

Procedure:

-

A mixture of the sulfinate salt, the thiol, and a catalytic amount of an iron salt (e.g., FeCl₃) is prepared in a suitable solvent.

-

The reaction is stirred under an atmosphere of air (or oxygen).

-

The reaction proceeds at room temperature to afford the desired thiosulfonate.

-

The product is then isolated and purified.

Radical Reactivity: A Modern Frontier

In recent years, the radical chemistry of sulfinate salts has emerged as a powerful and versatile area of research. Under oxidative conditions, sulfinate salts can generate sulfonyl radicals, which can participate in a wide range of transformations, including additions to alkenes and alkynes, and C-H functionalization reactions.

Furthermore, certain sulfinate salts, such as sodium trifluoromethanesulfinate (Langlois' reagent), can serve as sources of other valuable radical species, like the trifluoromethyl radical. This has opened up new avenues for the introduction of fluorine-containing motifs into organic molecules, a strategy of great importance in drug discovery.

Key Applications in Modern Organic Synthesis: The Julia-Kocienski Olefination

One of the most elegant and powerful applications of sulfinate-derived chemistry is the Julia-Kocienski olefination . This reaction provides a highly stereoselective method for the synthesis of alkenes from sulfones and carbonyl compounds. The sulfone starting material is typically prepared from a sulfinate salt.

The mechanism of the Julia-Kocienski olefination is a beautiful illustration of several fundamental organic chemistry principles, including the formation of a carbanion, nucleophilic addition, and a Smiles rearrangement.

This protocol outlines the key steps involved in a typical Julia-Kocienski olefination.

Procedure:

-

Sulfone Synthesis: Prepare the required sulfone by reacting the corresponding sulfinate salt with an appropriate alkyl halide.

-

Deprotonation: Treat the sulfone with a strong base (e.g., n-BuLi or a hindered amide base) at low temperature to generate the α-sulfonyl carbanion.

-

Addition to Carbonyl: Add the aldehyde or ketone to the carbanion solution.

-

Rearrangement and Elimination: The resulting alkoxide undergoes a spontaneous Smiles rearrangement and subsequent elimination of sulfur dioxide and an aryloxide to afford the desired alkene.

-

The product is then isolated and purified.

Conclusion and Future Outlook

From their initial discovery in the 19th century to their current status as indispensable reagents in modern organic synthesis, sulfinate salts have demonstrated remarkable and enduring utility. Their stability, versatility, and multifaceted reactivity have enabled chemists to forge a vast array of chemical bonds and construct complex molecular architectures with ever-increasing efficiency and precision.

The journey of sulfinate salts is far from over. As the demand for more sustainable and efficient synthetic methods continues to grow, the unique properties of these sulfur-containing compounds are poised to play an even more prominent role. The ongoing exploration of their radical chemistry, the development of new catalytic systems for their transformations, and their application in novel synthetic methodologies promise to further expand the already impressive repertoire of sulfinate salt chemistry. For researchers, scientists, and drug development professionals, a deep understanding of the history, properties, and applications of these remarkable reagents is not just a lesson in chemical history, but a gateway to future innovation.

References

- Wisniak, J. (2015). Paul Schützenberger. Educación Química, 26(1), 57-65. [Link]

- Bar-Ziv, R., & Abramovitch, R. A. (2021). Recent advances of sodium sulfinates in radical reactions. Results in Chemistry, 3, 100185. [Link]